molecular formula C11H19FO11 B1492443 Cellobiosyl fluoride CAS No. 103531-01-7

Cellobiosyl fluoride

Cat. No.: B1492443
CAS No.: 103531-01-7
M. Wt: 346.26 g/mol
InChI Key: VRJATNBPLNYZMB-QZEXUODTSA-N
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Description

Cellobiosyl fluoride is a chemical compound with the molecular formula C12H21FO10. It is a derivative of cellobiose, a disaccharide composed of two glucose units, where one of the hydroxyl groups is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Cellobiosyl fluoride can be synthesized through the fluorination of cellobiose. The reaction typically involves treating cellobiose with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the choice of solvent, to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Cellobiosyl fluoride can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Substitution reactions may involve nucleophilic substitution with various nucleophiles, such as amines or alcohols, in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield cellobionic acid.

  • Reduction: Reduction reactions can produce cellobitol, a sugar alcohol.

  • Substitution: Substitution reactions can result in the formation of various fluorinated derivatives of cellobiose.

Scientific Research Applications

Cellobiosyl fluoride has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in the synthesis of complex fluorinated carbohydrates and glycoconjugates.

  • Biology: this compound is utilized in studies related to carbohydrate metabolism and enzyme inhibition.

  • Industry: this compound is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism by which cellobiosyl fluoride exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may act as a competitive inhibitor by binding to the active site of enzymes involved in carbohydrate metabolism. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

  • Glucosyl fluoride

  • Mannosyl fluoride

  • Galactosyl fluoride

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-fluoro-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FO11/c12-11(1-13)7(3(15)5(17)9(20)23-11)21-10-6(18)2(14)4(16)8(19)22-10/h2-10,13-20H,1H2/t2-,3-,4-,5+,6+,7-,8-,9+,10+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJATNBPLNYZMB-QZEXUODTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1(C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)O)O)O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@]1([C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)O)O)O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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